Nominal Mass Shift of +5.03 Da vs. Unlabeled Cinmethylin Exceeds the ≥4 Da Regulatory Threshold for Isotopic Interference Avoidance
Cinmethylin-d5 provides a nominal mass shift of +5.03 Da (279.43 Da) relative to unlabeled cinmethylin (274.40 Da), exceeding the ≥4 Da minimum recommended by bioanalytical guidelines to avoid cross-interference with the analyte's natural M+3 isotopologue cluster [1]. In contrast, a hypothetical d₃-labeled cinmethylin (277.42 Da) would yield only a +3 Da shift, falling below this threshold and risking quantification bias from isotopic overlap in complex matrices [1]. This +5 Da advantage is intrinsic to the penta-deuterated design and cannot be retrofitted to analogs with fewer labels.
| Evidence Dimension | Nominal molecular weight and mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | Cinmethylin-d5: MW = 279.43 Da; mass shift = +5.03 Da (5 × ²H replacement) |
| Comparator Or Baseline | Unlabeled cinmethylin: MW = 274.40 Da (Sigma-Aldrich PESTANAL®); hypothetical Cinmethylin-d₃: MW ≈ 277.42 Da; mass shift = +3.02 Da |
| Quantified Difference | +5.03 Da for Cinmethylin-d5 vs. +3.02 Da for a hypothetical d₃ analog; Cinmethylin-d5 exceeds the 4–5 Da guideline threshold, while d₃ does not. |
| Conditions | Calculated from monoisotopic masses: C₁₈H₂₆O₂ (274.1933 Da) vs C₁₈H₂₁D₅O₂ (279.2247 Da; +5.0314 Da). Guideline threshold per Chinese bioanalytical recommendations (2020). |
Why This Matters
Procurement of Cinmethylin-d5 over a d₃-labeled or unlabeled standard directly ensures compliance with regulatory internal standard mass-shift requirements, reducing the risk of method rejection during validation.
- [1] 安徽万邦医药科技股份有限公司. 色谱生物分析过程中内标的选择及其响应评估. 2020. “内标的分子量最好比待测物分子量高1%或者4~5个质量单位.” View Source
